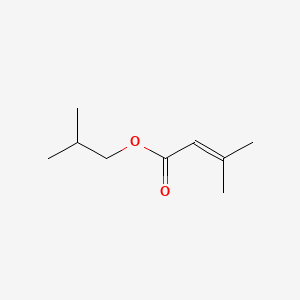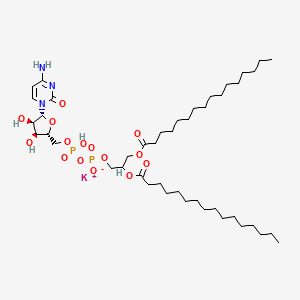
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is a phospholipid compound that belongs to the class of glycerophospholipids. It is characterized by the presence of two hexadecanoyl (palmitoyl) chains attached to the glycerol backbone, along with a diphosphocytidine head group. This compound is commonly used in biochemical and biophysical research due to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl glycerol intermediate. This intermediate is then phosphorylated to introduce the diphosphocytidine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and phosphorylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as converting the diphosphocytidine group to a simpler phosphate group.
Substitution: The head group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides and hydroxylated derivatives, while reduction may produce simpler phospholipid analogs.
Aplicaciones Científicas De Investigación
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Employed in the study of cell membranes and lipid bilayers, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential role in targeted drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt involves its incorporation into lipid bilayers and cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The compound can also serve as a signaling molecule, participating in various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-Dihexanoyl-SN-glycerol: A simpler glycerolipid with shorter fatty acid chains.
1,2-Diheptadecanoyl-SN-glycero-3-phosphorylcholine: A phospholipid with a different head group and slightly longer fatty acid chains.
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is unique due to its specific head group, which imparts distinct biochemical properties and functions. Its ability to form stable lipid bilayers and interact with various biomolecules makes it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C44H80KN3O15P2 |
|---|---|
Peso molecular |
992.2 g/mol |
Nombre IUPAC |
potassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);/q;+1/p-1/t36?,37-,41-,42-,43-;/m1./s1 |
Clave InChI |
KHIXCZWKFGUHNL-BEATXVCVSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


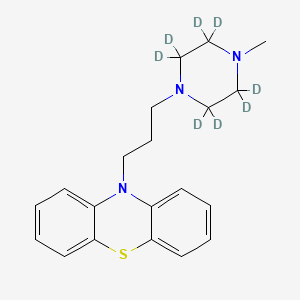
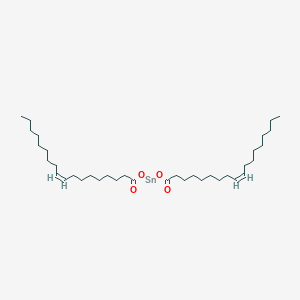

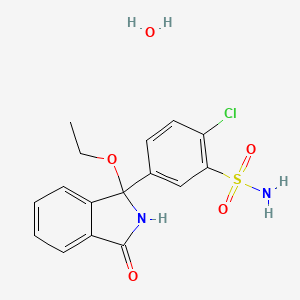
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
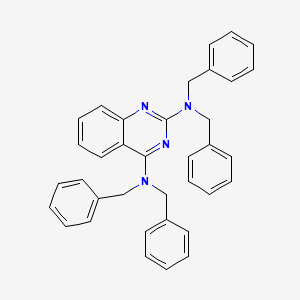

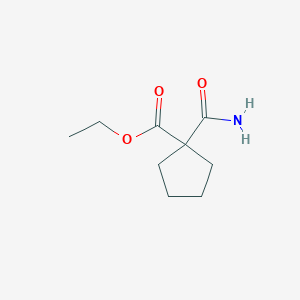
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
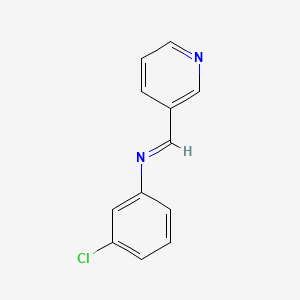
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

![(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13828911.png)
